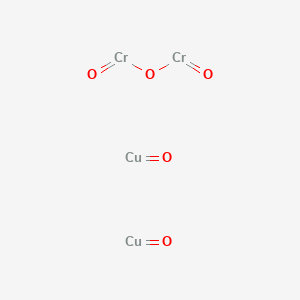

Cupric chromite (Cu2Cr2O5)

説明

Cupric chromite (Cu2Cr2O5) is an inorganic compound that is a black solid . It is used to catalyze reactions in organic synthesis . The compound adopts a spinel structure . The oxidation states for the constituent metals are Cu (II) and Cr (III) .

Synthesis Analysis

Cupric chromite can be produced by thermal decomposition of one of three substances . The traditional method is by the ignition of copper chromate . Copper barium ammonium chromate is the most commonly used substance for production of copper chromite . Copper ammonium chromate is also used for production of copper chromite .Molecular Structure Analysis

The compound adopts a spinel structure . The oxidation states for the constituent metals are Cu (II) and Cr (III) .Chemical Reactions Analysis

Cupric chromite decorated with iron carbide nanoparticles can reduce aromatic ketones to aromatic alcohols when exposed to magnetic induction . Under magnetic excitation, the iron carbide nanoparticles generate locally confined hot spots, selectively activating the Cu2Cr2O5 surface .Physical And Chemical Properties Analysis

Cupric chromite (Cu2Cr2O5) is a black solid . It has a molar mass of 311.0812 g/mol . It has a density of 4.5 g/cm3 .科学的研究の応用

Tissue Engineering

Copper chromite nanoparticles have been used in the field of tissue engineering . Specifically, they have been combined with glycerol and azelaic acid to create a nanocomposite scaffold. This scaffold has been used to increase the osteogenic differentiation efficiency of human adipose-derived stem cells (hADSCs) . The scaffold showed appropriate mechanical strength, biocompatibility, and degradability .

Catalyst in Organic Synthesis

Copper chromite is a versatile catalyst used in numerous processes of commercial importance and national program related to defense and space research . It is used in unit processes of organic synthesis such as hydrogenation, dehydrogenation, hydrogenolysis, oxidation, alkylation, cyclization, etc .

Environmental Pollution Control

Copper chromite finds applications in environmental pollution control . It is used in processes related to the removal of pollutants .

Energy Production

Copper chromite is used in the production of clean energy . It is used in processes related to hydrogen production .

Combustion Catalyst

Copper chromite is used as a catalyst for combustion to help control burn rate . It is also used as a light-absorbing pigment .

Energy Storage

Copper chromite/graphene oxide nanocomposite can be used in energy storage applications . It has been deeply investigated for various applications such as photocatalytic activity, hydrogen production, pollution control, pollutants removal and many others .

作用機序

Target of Action

Copper chromite (Cu2Cr2O5) is primarily used as a catalyst in organic synthesis . Its primary targets are functional groups in aliphatic and aromatic compounds .

Mode of Action

The compound interacts with its targets by facilitating hydrogenation reactions . This interaction results in the selective reduction of functional groups in the target compounds .

Biochemical Pathways

The specific biochemical pathways affected by copper chromite are dependent on the reactions it catalyzes. For instance, in the hydrogenation of furfural to furfuryl alcohol, copper chromite facilitates the addition of hydrogen to the carbonyl group of furfural .

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature and is used in its solid form in reactions .

Result of Action

The result of copper chromite’s action is the transformation of target compounds through hydrogenation reactions . This can lead to the production of new compounds with different properties. For example, the hydrogenation of furfural results in furfuryl alcohol, which has different chemical properties and uses .

Action Environment

The action of copper chromite can be influenced by environmental factors such as temperature and the presence of other substances. For instance, the production of copper chromite can involve the exposure of copper barium ammonium chromate to temperatures of 350-450 °C . Additionally, commercial samples of copper chromite often contain barium oxide and other components .

将来の方向性

Cupric chromite decorated with iron carbide nanoparticles has been used as a multifunctional catalyst for magnetically induced continuous-flow hydrogenation of aromatic ketones . This approach is versatile and potentially transferrable to a wide range of heterogeneous catalysts and transformations .

特性

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cu.5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDFBJMWFLXCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Cu2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152897 | |

| Record name | Copper chromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [MSDSonline] | |

| Record name | Copper chromite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12053-18-8 | |

| Record name | Cupric chromite (Cu2Cr2O5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper chromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper chromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)

![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)